1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride

Description

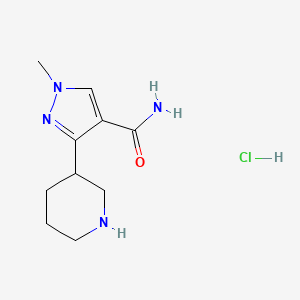

1-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride is a pyrazole-based small molecule featuring a methyl group at the 1-position of the pyrazole ring, a piperidin-3-yl substituent at the 3-position, and a carboxamide group at the 4-position, with a hydrochloride salt (Figure 1). Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in modulating biological targets, such as enzymes and receptors . The methyl group at the pyrazole nitrogen enhances metabolic stability, while the piperidine moiety and carboxamide group contribute to hydrogen bonding and solubility.

Molecular Formula: C₁₀H₁₇ClN₄O

Molecular Weight: ~244.45 g/mol

Key Features:

- Hydrochloride salt improves aqueous solubility.

- Piperidine and carboxamide groups enhance target engagement via hydrogen bonding.

Properties

IUPAC Name |

1-methyl-3-piperidin-3-ylpyrazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O.ClH/c1-14-6-8(10(11)15)9(13-14)7-3-2-4-12-5-7;/h6-7,12H,2-5H2,1H3,(H2,11,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLBRRLEXNVVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2CCCNC2)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substitution and Hydrolysis Reaction

| Parameter | Details |

|---|---|

| Starting materials | Alpha, beta-unsaturated ester; 2,2-difluoroacetyl halide (X = F or Cl) |

| Acid-binding agents | Triethylamine or N,N-diisopropylethylamine |

| Solvents | Dioxane, tetrahydrofuran, dichloromethane, or 1,2-dichloroethane |

| Temperature | Low temperature (typically -30 °C to 0 °C) |

| Molar ratio (halide:ester:base) | 1 : 0.95–0.98 : 1.0–1.5 |

| Hydrolysis base | Sodium hydroxide or potassium hydroxide |

| Outcome | Formation of alpha-difluoroacetyl intermediate carboxylic acid |

- The halide is added dropwise to the ester and acid-binding agent solution under nitrogen protection to control reactivity and selectivity.

- After substitution, alkali is added to hydrolyze the intermediate ester to the carboxylic acid form.

- The reaction mixture is carefully monitored by HPLC to ensure raw materials are consumed below 0.5%, indicating completion.

Condensation and Cyclization Reaction

| Parameter | Details |

|---|---|

| Catalyst | Potassium iodide or sodium iodide |

| Reagent | Methylhydrazine aqueous solution (≥40% concentration) |

| Temperature (condensation) | -30 °C to 0 °C |

| Temperature (cyclization) | 50 °C to 120 °C |

| Molar ratio (intermediate:catalyst:methylhydrazine) | 1 : 0.2–1.0 : 1.05–1.15 |

| Acidification | 2 M hydrochloric acid to pH 1–2 |

| Purification | Recrystallization from 35–65% aqueous alcohol (methanol, ethanol, or isopropanol) |

| Yield | Approximately 75–76% after recrystallization |

| Purity | >99.5% by HPLC |

- The condensation is performed at low temperature to form the hydrazone intermediate, followed by heating under reduced pressure to promote cyclization to the pyrazole ring.

- Acidification precipitates the crude pyrazole carboxylic acid.

- Recrystallization from aqueous alcohol mixtures improves purity and reduces isomer content (e.g., 3- vs 5-substituted pyrazole isomers).

- The process is optimized to minimize isomer formation and improve yield and purity.

Conversion to 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide Hydrochloride

Following the synthesis of the pyrazole-4-carboxylic acid intermediate, the amide formation involves coupling with a piperidin-3-yl amine derivative:

- The carboxylic acid is activated (e.g., via carbodiimide coupling agents or acid chlorides) and reacted with piperidin-3-amine under controlled conditions to form the amide bond at the 4-position of the pyrazole ring.

- The resulting amide is then converted to its hydrochloride salt by treatment with hydrochloric acid, facilitating isolation as a stable crystalline solid.

This step is supported by literature examples of related pyrazole carboxamide syntheses, where the amide formation yields range from 70% to 80%, and the hydrochloride salt formation improves compound handling and stability.

Research Findings and Optimization Insights

Isomer Control:

The synthetic route emphasizes reducing the formation of positional isomers (e.g., 3- vs 5-substituted pyrazoles) by controlling reaction conditions such as temperature, catalyst choice, and reagent purity. The optimized process achieves an isomer ratio of approximately 95:5 favoring the desired 3-substituted product.Yield and Purity:

The overall yield of the pyrazole carboxylic acid intermediate is about 75%, with purity exceeding 99.5% after recrystallization. The amide coupling step typically maintains yields around 70–80%.Catalyst and Solvent Effects:

Potassium iodide as a catalyst and aqueous ethanol as a recrystallization solvent provide the best balance between reaction efficiency and product purity.Scalability:

The described method is amenable to scale-up due to the use of readily available reagents, mild reaction conditions, and straightforward purification steps.

Summary Table of Key Reaction Parameters

| Step | Parameter | Conditions/Details |

|---|---|---|

| Substitution/Hydrolysis | Halide reagent | 2,2-difluoroacetyl halide (X = F or Cl) |

| Acid-binding agent | Triethylamine or N,N-diisopropylethylamine | |

| Solvent | Dioxane, THF, DCM, or 1,2-dichloroethane | |

| Temperature | -30 °C to 0 °C | |

| Hydrolysis base | NaOH or KOH | |

| Condensation/Cyclization | Catalyst | KI or NaI |

| Methylhydrazine | ≥40% aqueous solution | |

| Temperature (condensation) | -30 °C to 0 °C | |

| Temperature (cyclization) | 50 °C to 120 °C | |

| Acidification | 2 M HCl to pH 1–2 | |

| Recrystallization solvent | 35–65% aqueous alcohol (methanol, ethanol, isopropanol) | |

| Yield | ~75% | |

| Amide Formation | Coupling method | Carbodiimide or acid chloride activation |

| Amine reagent | Piperidin-3-amine | |

| Salt formation | HCl treatment to form hydrochloride salt | |

| Yield | 70–80% |

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains, showing promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli. A study employing disc diffusion methods demonstrated that certain derivatives of pyrazole possess significant antibacterial activity, suggesting potential applications in treating infections .

Anti-inflammatory Potential

The pyrazole structure is associated with anti-inflammatory effects. Compounds similar to 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride have been investigated for their ability to reduce inflammation in various models. This property may be beneficial in developing treatments for chronic inflammatory diseases .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival. Research has shown that certain pyrazole compounds can induce apoptosis in cancer cells, making them candidates for further investigation in oncology .

Neuropharmacological Effects

Emerging evidence suggests that pyrazole derivatives may exhibit neuroprotective effects and could be explored for their potential in treating neurodegenerative disorders. The interaction of such compounds with neurotransmitter systems presents opportunities for developing novel therapies targeting conditions like Alzheimer's disease and Parkinson's disease .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The compound was tested against multiple strains of bacteria using the agar well diffusion method. Results indicated a significant zone of inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its role as a potential anticancer drug .

Mechanism of Action

The mechanism by which 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to receptors, enzymes, or other proteins, leading to a cascade of biological effects. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of structurally related compounds highlights critical differences in substituents, salt forms, and molecular properties (Table 1).

Table 1. Structural and Physicochemical Comparison

Key Observations :

Methyl Group Impact: The target compound’s 1-methyl group differentiates it from the unmethylated analog in .

Carboxamide Substitution :

- The N,N-dimethyl variant () exhibits higher lipophilicity (logP) due to reduced polarity, which may affect membrane permeability .

- The N-(2-methoxyethyl) derivative () introduces an ether group, balancing solubility and lipophilicity but lacks a salt form, reducing aqueous solubility .

Salt Forms : Hydrochloride salts (target and –6) improve solubility compared to free bases (e.g., ). Dihydrochloride salts () further enhance solubility but increase molecular weight.

Core Reversal : The inverse analog () places pyrazole on piperidine, altering spatial orientation and likely reducing pyrazole-mediated target interactions .

Pharmacological Implications (Inferred)

While direct pharmacological data for the target compound are unavailable, insights can be drawn from structurally related compounds:

- Substituents like methyl groups may influence selectivity (e.g., CB1 vs. CB2 receptor affinity) .

- Solubility-Bioavailability Trade-off : Hydrochloride salts (target, ) optimize solubility, whereas lipophilic substitutions () may enhance blood-brain barrier penetration.

Biological Activity

1-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride (CAS Number: 1803589-18-5) is a compound exhibiting significant biological activity, particularly in the fields of oncology and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C10H16N4O·HCl

- Molecular Weight : 244.721 g/mol

- IUPAC Name : 1-methyl-3-piperidin-3-ylpyrazole-4-carboxamide hydrochloride

- PubChem CID : 91654526

The compound's activity is largely attributed to its interaction with various molecular targets implicated in cancer and other diseases. It has been noted for its potential as a microtubule-destabilizing agent, which can disrupt the mitotic spindle formation in cancer cells, leading to apoptosis.

Anticancer Properties

This compound has shown promising results in various studies:

- Microtubule Destabilization : Research indicates that at concentrations around 20 μM, this compound can inhibit microtubule assembly by approximately 40.76% to 52.03%, suggesting its potential as an anticancer agent by inducing apoptosis in cancer cells like MDA-MB-231 (breast cancer) .

- Caspase Activation : In cellular assays, it enhanced caspase-3 activity significantly (1.33–1.57 times) at concentrations of 10 μM, confirming its role in promoting apoptotic pathways .

Other Biological Activities

Beyond its anticancer effects, derivatives of pyrazole compounds have been reported to exhibit various biological activities:

- Antibacterial and Antiviral Activities : Pyrazole derivatives are recognized for their antibacterial and antiviral properties, making them candidates for further therapeutic exploration .

- Anti-inflammatory Effects : Some studies have indicated that compounds with a similar structure can also exhibit anti-inflammatory activities, although specific data on this compound's anti-inflammatory effects remain limited .

Research Findings and Case Studies

Several studies have investigated the biological efficacy of pyrazole derivatives, including this compound:

Q & A

Q. How to address discrepancies between computational predictions and experimental binding affinities?

- Methodological Answer :

- Force Field Refinement : Use polarized continuum models (PCM) to account for solvent effects.

- Ensemble Docking : Test multiple receptor conformations from MD trajectories.

- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in binding pockets.

Discrepancies often arise from protonation state errors or missing water-mediated interactions in simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.